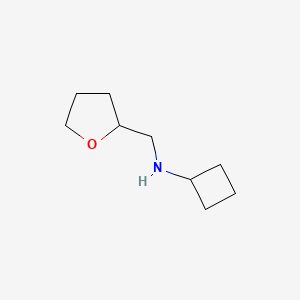

N-(oxolan-2-ylmethyl)cyclobutanamine

Description

Properties

CAS No. |

1249766-86-6 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)cyclobutanamine |

InChI |

InChI=1S/C9H17NO/c1-3-8(4-1)10-7-9-5-2-6-11-9/h8-10H,1-7H2 |

InChI Key |

WISPYXMFPGIRQV-UHFFFAOYSA-N |

SMILES |

C1CC(C1)NCC2CCCO2 |

Canonical SMILES |

C1CC(C1)NCC2CCCO2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(oxolan-2-ylmethyl)cyclobutanamine has been investigated for its potential therapeutic properties, particularly in treating various diseases. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively target antibiotic-resistant bacteria such as Staphylococcus aureus (MRSA) by disrupting cell membrane integrity and promoting autolysin activity.

- Anticancer Properties : Preliminary investigations suggest that the compound could interact with specific biological targets involved in cancer progression. Its aminomethyl group may enhance binding affinity to target proteins, potentially leading to selective cytotoxicity against cancer cells.

Biological Research

Biochemical Pathways

The compound is also being explored for its role in biochemical pathways. It serves as a probe for studying enzyme mechanisms and interactions within cellular systems. The mechanism of action appears to involve:

- Electrostatic Interactions : The aminomethyl group engages in electrostatic interactions with target proteins.

- Hydrogen Bonding : The hydroxymethyl and oxan structures facilitate hydrogen bonding, which is critical for the compound's efficacy against various biological targets.

Industrial Applications

Chemical Synthesis

this compound is utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural features make it a versatile scaffold for developing new materials and specialty chemicals.

Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound, establishing a correlation between structural features and biological activity. Modifications to the oxan structure were found to enhance metabolic stability while maintaining antimicrobial potency.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Comparison with Similar Compounds

Comparison with Structural Analogs: Cyclobutanamine Derivatives

Several N-substituted cyclobutanamine derivatives have been synthesized and characterized, as highlighted in . These compounds share the cyclobutanamine core but differ in their substituents, leading to variations in physicochemical and biological properties. Key examples include:

| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight (g/mol) | HRMS Data (Observed) | Synthesis Yield |

|---|---|---|---|---|---|

| N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) | Morpholinomethylbenzyl group | C₁₇H₂₅N₂O | 261.1961 | [M+H]⁺ 261.1961 | 33–38% |

| N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) | Benzodioxol group | C₁₂H₁₅NO₂ | 206.1181 | [M+H]⁺ 206.1181 | 33–38% |

| N-((2,3-Dihydrobenzofuran-5-yl)methyl)cyclobutanamine (9s) | Dihydrobenzofuran group | C₁₃H₁₇NO | 204.1392 | [M+H]⁺ 204.1392 | 33–38% |

| N-(oxolan-2-ylmethyl)cyclobutanamine (hypothetical) | Tetrahydrofurfuryl group | C₉H₁₇NO | 155.13 (calculated) | N/A | N/A |

Key Observations:

- Substituent Effects: The tetrahydrofurfuryl group in the target compound differs from aromatic (e.g., benzodioxol in 9r) or heterocyclic (e.g., morpholinomethyl in 9q) substituents.

- Synthesis Challenges : The low yields (33–38%) reported for analogs like 9q–9s suggest inherent difficulties in cyclobutanamine functionalization, possibly due to steric hindrance or ring strain .

Comparison with Oxetane-Containing Analog: N-(2-Chlorobenzyl)oxetan-3-amine

describes N-(2-chlorobenzyl)oxetan-3-amine, which replaces the cyclobutane ring with an oxetane. Key distinctions include:

- Oxetane’s oxygen atom enhances polarity, improving aqueous solubility and metabolic stability compared to cyclobutane .

- Biological Applications : Oxetane derivatives are explored for neurological and metabolic disorders, whereas cyclobutanamines (e.g., 9q–9s) are studied for antiviral activity. This divergence highlights how ring size and substituents dictate target specificity .

Metabolic and Toxicological Considerations

indicates that tetrahydrofurfuryl-containing compounds (e.g., tetrahydrofurfuryl acrylate) share a common metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4). If this compound undergoes similar metabolism, its toxicity profile may resemble that of other THF derivatives, which are associated with moderate irritation and organ toxicity . However, the amine group could alter metabolic pathways, necessitating separate toxicological evaluation.

Preparation Methods

Reductive Amination Approach

One common and effective method is the reductive amination of cyclobutylamine with oxolanyl aldehyde derivatives:

Step 1: Formation of Oxolan-2-ylmethyl Aldehyde

The oxolanyl ring (tetrahydrofuran) is functionalized at the 2-position with an aldehyde group, typically prepared by oxidation of oxolan-2-ylmethanol or by selective functionalization of tetrahydrofuran derivatives.Step 2: Reductive Amination

Cyclobutylamine is reacted with the oxolan-2-ylmethyl aldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent (e.g., methanol, dichloromethane). This step forms the secondary amine linkage, yielding N-(oxolan-2-ylmethyl)cyclobutanamine.-

- High selectivity and yields.

- Mild reaction conditions preserve the oxolanyl ring.

- Amenable to stereochemical control if chiral aldehydes are used.

Nucleophilic Substitution of Halide Precursors

Another method involves nucleophilic substitution of a halogenated oxolan-2-ylmethyl derivative with cyclobutylamine:

Step 1: Preparation of Halogenated Oxolan-2-ylmethyl Intermediate

Oxolan-2-ylmethanol is converted to a good leaving group, such as bromide or tosylate, at the 2-ylmethyl position through reaction with reagents like phosphorus tribromide (PBr3) or tosyl chloride.Step 2: Nucleophilic Substitution

Cyclobutylamine is reacted with the halogenated intermediate under conditions favoring nucleophilic substitution (e.g., reflux in polar aprotic solvents such as DMF or DMSO). The amine attacks the electrophilic carbon, displacing the halide or tosylate and forming the desired secondary amine.-

- Reaction temperature and solvent choice are critical to avoid side reactions such as elimination.

- Purification may require chromatographic methods to separate unreacted amine and side products.

Catalytic Coupling Methods

Emerging synthetic methods may employ catalytic amination strategies:

Transition metal-catalyzed C–N bond formation using palladium or copper catalysts can couple cyclobutylamine with oxolan-2-ylmethyl halides or related electrophiles under milder conditions, enhancing reaction efficiency and selectivity.

These methods are less commonly reported for this specific compound but represent promising alternatives.

Research Findings and Data Summary

A structure-activity relationship (SAR) study involving cyclobutylmethyl derivatives highlights the importance of the cyclobutylmethyl side chain in biological activity, with this compound analogues showing favorable potency and lipophilicity balance. The synthetic routes described above enable access to these analogues for further pharmacological evaluation.

Table 1. Summary of Preparation Methods for this compound

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Oxolan-2-ylmethyl aldehyde + cyclobutylamine + reducing agent | Sodium triacetoxyborohydride or NaCNBH3, MeOH/DCM, RT to reflux | High selectivity, mild conditions | Requires aldehyde intermediate |

| Nucleophilic Substitution | Halogenated oxolan-2-ylmethyl + cyclobutylamine | PBr3 or TsCl for halide formation; DMF/DMSO, heat | Straightforward, scalable | Possible side reactions, purification needed |

| Catalytic Coupling (emerging) | Palladium or copper catalysis coupling amine and halide | Pd or Cu catalyst, base, solvent, mild heat | Efficient, selective | Requires catalyst optimization |

Detailed Experimental Notes

Reductive Amination:

Reaction progress is typically monitored by TLC or HPLC. The reaction mixture is quenched with water, extracted with organic solvents, and purified by column chromatography or crystallization. Yields typically range from 70–90%.Nucleophilic Substitution:

Reaction times vary from several hours to overnight. Excess amine is often used to drive the reaction. The crude product may contain unreacted amine and side products; purification by silica gel chromatography is common.Stereochemistry: If chiral oxolan-2-ylmethyl aldehydes are used, stereochemical outcomes depend on reaction conditions and reducing agent choice. Enantiomeric purity can be assessed by chiral HPLC or NMR techniques.

Q & A

How can the crystal structure of N-(oxolan-2-ylmethyl)cyclobutanamine derivatives be accurately determined using X-ray diffraction?

Basic Research Focus : Structural characterization.

Methodology :

- Use single-crystal X-ray diffraction with a Bruker SMART CCD detector (MoKα radiation, λ = 0.71 Å) to collect reflection data. Refine structures using SHELXL (for small molecules) or SHELXS (for initial phasing) .

- Key parameters: Space group determination (e.g., monoclinic ), lattice constants (), and refinement statistics (-factor, , -value). For example, a typical and indicate moderate accuracy .

- Address hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and conformational analysis (e.g., half-chair triazine rings) to resolve electron density maps .

What synthetic routes optimize the yield of this compound derivatives with insecticidal activity?

Advanced Research Focus : Reaction design for functional analogs.

Methodology :

- Recrystallize intermediates from ethanol-water (10:1) to improve purity (yield ~79.6%). Monitor reactions via H NMR (e.g., δ 9.61 ppm for NH protons) and IR (e.g., 1588 cm for C=N stretching) .

- Introduce substituents (e.g., nitro groups) at the triazinan-2-imine core to enhance neonicotinoid-like activity. Balance steric effects (e.g., oxolan-2-ylmethyl vs. furan-2-ylmethyl groups) to maintain planarity for target binding .

- Compare yields across solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) to identify optimal conditions .

How do intramolecular hydrogen bonds and electron delocalization influence the stability of this compound analogs?

Advanced Research Focus : Electronic structure-property relationships.

Methodology :

- Use DFT calculations to map electron delocalization in the π-network (e.g., C–N bond lengths: 1.327–1.338 Å vs. typical 1.49 Å for single bonds) .

- Analyze O–N–N bond angles (e.g., 116.1° vs. 123.98°) to quantify hydrogen bond strength (N–H⋯O = 2.08 Å) and correlate with thermal stability (TGA/DSC data) .

- Compare experimental (XRD) and computational (DFT) geometries to resolve discrepancies in bond angles or torsional strain .

What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound derivatives?

Basic Research Focus : Stereochemical analysis.

Methodology :

- Apply C NMR to identify diastereotopic protons (e.g., split signals for CH groups in oxolane rings).

- Use chiral HPLC (e.g., Chiralpak IA column) with ethanol/hexane mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectra .

- For racemic mixtures, employ X-ray crystallography to assign absolute configurations (e.g., Flack parameter < 0.1) .

How can researchers resolve contradictions between computational predictions and experimental data for this compound reactivity?

Advanced Research Focus : Data reconciliation.

Methodology :

- Cross-validate DFT-predicted reaction pathways (e.g., nitro group reduction) with experimental kinetics (e.g., pseudo-first-order rate constants). Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy .

- Re-examine crystallographic data for overlooked intermolecular interactions (e.g., π-stacking or van der Waals forces) that may stabilize unexpected conformers .

- Use multivariate analysis (e.g., PCA) to identify outliers in datasets (e.g., bond lengths, angles) and refine force field parameters .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation.

Methodology :

- Follow GHS guidelines: Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Store at 0–6°C to prevent decomposition .

- Conduct risk assessments for respiratory exposure (H335) and ensure fume hood use during synthesis. Neutralize waste with dilute HCl before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.